molecular formula C26H27NO3 B1624733 4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 96067-93-5

4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B1624733
CAS No.: 96067-93-5
M. Wt: 401.5 g/mol
InChI Key: OGZGGCHTYQOEHD-UHFFFAOYSA-N
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Description

4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxy(diphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of 4-hydroxypiperidine with benzyl bromide under basic conditions to form the benzylated product. This intermediate is then reacted with diphenylmethanol in the presence of a suitable catalyst to introduce the hydroxy(diphenyl)methyl group. The final step involves the esterification of the piperidine nitrogen with a carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(diphenyl)methyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • 1-Benzyl-4-hydroxypiperidine
  • Piperidine derivatives with various substitutions

Uniqueness

4-(Hydroxy-diphenyl-methyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both the hydroxy(diphenyl)methyl group and the benzyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

96067-93-5

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

benzyl 4-[hydroxy(diphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C26H27NO3/c28-25(30-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)26(29,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24,29H,16-20H2

InChI Key

OGZGGCHTYQOEHD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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